Obicetrapib - 866399-87-3

Obicetrapib

Catalog Number: EVT-278470
CAS Number: 866399-87-3
Molecular Formula: C32H31F9N4O5
Molecular Weight: 722.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Obicetrapib is a highly selective cholesteryl ester transfer protein (CETP) inhibitor. [, ] CETP is a liver-synthesized glycoprotein that plays a key role in lipid metabolism. [] Obicetrapib is currently in phase 3 of development for the treatment of dyslipidemia as adjunct therapy. []

Future Directions
  • Cardiovascular Outcome Trials: Ongoing large-scale trials, such as BROADWAY and BROOKLYN, will provide crucial data on Obicetrapib's long-term effects on cardiovascular events. []
  • Combination Therapies: Further research is needed to explore the efficacy and safety of combining Obicetrapib with other lipid-lowering agents, such as ezetimibe. []

Torcetrapib

  • Compound Description: Torcetrapib is a first-generation cholesteryl ester transfer protein (CETP) inhibitor that was initially investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) levels. []

Dalcetrapib

  • Compound Description: Dalcetrapib is another first-generation CETP inhibitor that primarily aimed to increase HDL-C levels. []

Anacetrapib

  • Compound Description: Anacetrapib represents a second-generation CETP inhibitor known for its ability to both increase HDL-C and reduce LDL-C levels. []
  • Relevance: Like obicetrapib, anacetrapib demonstrated efficacy in lowering LDL-C and apoB, representing a shift in the focus of CETP inhibition from solely raising HDL-C. [] Anacetrapib was the first CETP inhibitor to show a significant reduction in ASCVD risk in a cardiovascular outcome trial, supporting the potential of this class of drugs. [] While both compounds share a similar mechanism of action, obicetrapib, specifically designed to target LDL-C and apoB, has demonstrated a more pronounced reduction in LDL-C levels (up to 51%) compared to anacetrapib. []

Evacetrapib

  • Compound Description: Evacetrapib is another second-generation CETP inhibitor that effectively lowers LDL-C and increases HDL-C levels. []

Ezetimibe

  • Compound Description: Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol in the small intestine. []
  • Relevance: While not structurally related to obicetrapib, ezetimibe serves as a relevant comparator due to its established role in managing dyslipidemia. Studies have investigated the combination of obicetrapib with ezetimibe as an adjunct to high-intensity statin therapy, demonstrating synergistic effects in further lowering LDL-C levels. [] This highlights the potential of combining different lipid-lowering therapies, including CETP inhibitors like obicetrapib, to achieve optimal LDL-C reduction in patients who require additional treatment beyond statins. []
Classification

Obicetrapib belongs to the class of CETP inhibitors, which are designed to modulate lipid metabolism by inhibiting the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins. This mechanism is crucial in managing lipid profiles and reducing cardiovascular risk factors .

Synthesis Analysis

The synthesis of obicetrapib involves several key steps, primarily utilizing the Povarov reaction, which is a three-component reaction that forms tetrahydroquinoline structures. The process begins with an aniline, an aldehyde, and an enamine reacting under controlled conditions to yield the desired tetrahydroquinoline derivative.

Key Synthesis Steps:

  1. Formation of Imine: An aniline is reacted with an aldehyde in the presence of dichloromethane to form an imine.
  2. Addition of N-vinylformamide: This imine undergoes nucleophilic attack by N-vinylformamide in the presence of a catalytic amount of toluenesulfonic acid.
  3. Hydrolysis: The resulting product is hydrolyzed under acidic conditions (typically hydrochloric acid) to yield obicetrapib.
  4. Purification: The crude product is purified through recrystallization techniques using solvents like acetone and isopropanol .
Molecular Structure Analysis

The molecular structure of obicetrapib can be described as follows:

  • Chemical Formula: C19_{19}H21_{21}F3_{3}N2_{2}O
  • Molecular Weight: Approximately 362.38 g/mol
  • Chiral Centers: Two chiral centers contribute to its stereochemistry.

The structure features a tetrahydroquinoline core that is substituted with a trifluoromethyl group and a pyrimidine moiety, enhancing its pharmacological properties by increasing binding affinity and specificity for the CETP enzyme .

Chemical Reactions Analysis

Obicetrapib primarily engages in reactions relevant to its role as a CETP inhibitor:

  • Inhibition Reaction: It binds to the CETP enzyme, blocking its activity and preventing the transfer of cholesteryl esters between lipoproteins.
  • Metabolic Pathways: Following administration, obicetrapib undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with minimal interaction with P-glycoprotein pathways .

Key Parameters:

  • Half-life: The mean terminal half-life ranges from 121 to 148 hours depending on dosage.
  • Excretion: Primarily excreted through feces after hepatic metabolism, indicating a low potential for accumulation in tissues .
Mechanism of Action

Obicetrapib functions by selectively inhibiting CETP activity. This inhibition leads to:

  • Increased High-Density Lipoprotein Cholesterol: By preventing the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins.
  • Decreased Low-Density Lipoprotein Cholesterol Levels: Resulting in lower levels of apolipoprotein B-containing lipoproteins.

Clinical studies have demonstrated that doses as low as 5 mg can significantly reduce low-density lipoprotein cholesterol levels by up to 51% compared to placebo . The mechanism is particularly effective due to obicetrapib's polar structure, enhancing its binding affinity within the CETP active site .

Physical and Chemical Properties Analysis

Obicetrapib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents but less so in water, which is beneficial for oral bioavailability.
  • Stability: Demonstrates stability under physiological conditions with minimal degradation over time.
  • Pharmacokinetics: Exhibits linear pharmacokinetics within therapeutic dosing ranges, with predictable absorption and elimination profiles .
Applications

Obicetrapib is primarily being developed for:

  • Dyslipidemia Treatment: To manage lipid profiles in patients at risk for cardiovascular diseases.
  • Cardiovascular Risk Reduction: Clinical trials are ongoing to evaluate its efficacy in reducing major adverse cardiovascular events.
  • Potential Neuroprotective Effects: Research is exploring its possible applications in Alzheimer’s disease due to its effects on lipid metabolism .

Properties

CAS Number

866399-87-3

Product Name

Obicetrapib

IUPAC Name

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid

Molecular Formula

C32H31F9N4O5

Molecular Weight

722.6 g/mol

InChI

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1

InChI Key

NRWORBQAOQVYBJ-GJZUVCINSA-N

SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Obicetrapib; AMG-899; AMG 899; AMG899; TA-8995; TA8995; TA 8995; DEZ-001; DEZ 001; DEZ001.

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.